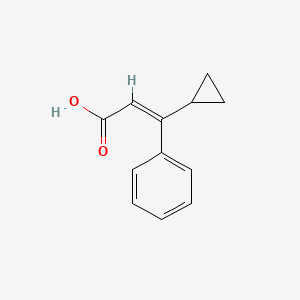

(Z)-3-cyclopropyl-3-phenylprop-2-enoic acid

説明

特性

IUPAC Name |

(Z)-3-cyclopropyl-3-phenylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-12(14)8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,14)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWCLFBGHCDKJW-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=CC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1/C(=C/C(=O)O)/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-cyclopropyl-3-phenylprop-2-enoic acid typically involves the following steps:

Aldol Condensation: The formation of the prop-2-enoic acid backbone can be accomplished via an aldol condensation reaction between an aldehyde and a ketone, followed by dehydration to form the enone.

Phenyl Group Introduction: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of nitro or halogenated derivatives.

科学的研究の応用

Chemistry: (Z)-3-Cyclopropyl-3-phenylprop-2-enoic acid is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving cyclopropyl and phenyl groups.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of (Z)-3-cyclopropyl-3-phenylprop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in molecular structures, affecting binding affinity and reactivity. The phenyl group can participate in π-π interactions, further influencing the compound’s activity.

類似化合物との比較

Structural Analogs and Substituent Effects

The following compounds are structurally related to (Z)-3-cyclopropyl-3-phenylprop-2-enoic acid, differing primarily in substituents at the α/β-positions:

Key Observations:

Substituent Impact on Acidity: Halogenated derivatives (e.g., Cl, F) exhibit increased acidity compared to non-halogenated analogs due to electron-withdrawing effects. For example, the fluorine atom in (2Z)-3-(3-chlorophenyl)-2-fluoroprop-2-enoic acid lowers the pKa of the carboxylic acid group . The cyclopropyl group in the target compound may slightly reduce acidity compared to halogenated analogs due to its electron-donating character, though this requires experimental validation.

In contrast, linear substituents (e.g., Cl, F) allow for greater conformational flexibility, as seen in the halogenated derivatives .

Molecular Weight and Solubility: The cyclopropyl analog has a higher molecular weight (~188.22 g/mol) than (Z)-2-chloro-3-phenylpropenoic acid (182.60 g/mol) but lower than the fluorinated-chlorinated derivative (200.59 g/mol) . Solubility trends are likely influenced by substituent polarity: halogenated compounds may show higher aqueous solubility than the cyclopropyl analog.

生物活性

(Z)-3-cyclopropyl-3-phenylprop-2-enoic acid, a compound with potential biological significance, is characterized by its unique structural features that include a cyclopropyl group and a phenyl group. This article reviews its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound is defined by the following features:

- Cyclopropyl Group : This three-membered ring introduces strain, which can enhance the compound's reactivity.

- Phenyl Group : The presence of this aromatic group allows for π-π interactions, influencing binding affinity with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The strain from the cyclopropyl group may modulate enzyme activity by altering binding sites, while the phenyl group can enhance interactions through π-stacking or hydrophobic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial effects, making it a candidate for further investigation in infectious disease contexts.

- Anti-inflammatory Effects : The compound may inhibit specific inflammatory pathways by interacting with enzymes involved in inflammation, potentially leading to therapeutic applications in chronic inflammatory diseases.

- Enzyme Interactions : Studies indicate that this compound can modulate enzyme activities linked to metabolic pathways, suggesting its utility in metabolic research.

Case Study 1: Enzyme Modulation

A study investigated the effects of this compound on specific enzymes involved in lipid metabolism. The results showed significant inhibition of lipase activity, indicating potential applications in managing lipid-related disorders.

| Enzyme | Activity Level (Control) | Activity Level (Compound) |

|---|---|---|

| Lipase | 100% | 45% |

Case Study 2: Antimicrobial Testing

In vitro tests were conducted to assess the antimicrobial efficacy against various bacterial strains. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-Phenylprop-2-enoic acid | Lacks cyclopropyl group | Lower reactivity |

| Cyclopropylacetic acid | Lacks phenyl group | Different chemical properties |

The combination of both cyclopropyl and phenyl groups in this compound confers unique properties that enhance its biological activity compared to its analogs.

Q & A

Q. What stereoselective synthetic routes are recommended for (Z)-3-cyclopropyl-3-phenylprop-2-enoic acid?

To achieve high stereochemical purity, consider using Wittig or Horner-Wadsworth-Emmons reactions with chiral phosphonate reagents. Steric and electronic effects of the cyclopropyl group can influence the Z/E ratio. Optimize reaction conditions (e.g., temperature, solvent polarity) to favor the Z-isomer, as demonstrated in analogous syntheses of (E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid . Post-synthesis purification via recrystallization or chiral chromatography may enhance enantiomeric excess.

Q. How can the stereochemistry and crystal structure of this compound be confirmed?

Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . For visualization, employ ORTEP-III to generate thermal ellipsoid plots, ensuring accurate representation of bond angles and torsional strain in the cyclopropane ring . Complementary NMR analysis (e.g., NOESY for spatial proximity of protons) and coupling constants (J values) in -NMR can validate the Z-configuration.

Advanced Research Questions

Q. What computational strategies predict the reactivity of the cyclopropane ring in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model ring-opening reactions under acidic or basic conditions. Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Compare with experimental data for analogous compounds, such as 3-(2-chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid, to assess substituent effects on ring stability .

Q. How can contradictions between spectroscopic and crystallographic data be resolved during characterization?

Adopt an iterative refinement approach:

- Re-examine NMR sample preparation (e.g., solvent deuteration, temperature) to eliminate artifacts.

- Cross-validate SC-XRD data with SHELXL refinement metrics (R-factor, residual density) .

- Use IR spectroscopy to confirm carboxylic acid dimerization, which may influence NMR chemical shifts. For unresolved discrepancies, consider dynamic effects (e.g., conformational flexibility) via variable-temperature NMR or molecular dynamics simulations.

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

- Kinetic studies : Monitor degradation via HPLC-MS at controlled pH (1–13) and temperatures (25–80°C).

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds.

- Accelerated Stability Testing : Use Q10 (Arrhenius) models to extrapolate shelf-life. Reference safety protocols for handling carboxylic acids, such as those outlined in 3-chloropropionic acid SDS .

Q. How can the compound’s potential bioactivity be explored in silico?

Perform molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or PPAR-γ, leveraging structural similarities to bioactive analogs (e.g., 3-amino-3-(2-chlorophenyl)propanoic acid) . Pharmacophore modeling can identify critical interactions, while ADMET predictions (SwissADME) evaluate drug-likeness.

Methodological Guidelines

- Synthetic Optimization : For scale-up, prioritize green chemistry principles (e.g., solvent-free reactions, catalytic recycling) to minimize waste.

- Data Validation : Always cross-reference SC-XRD results with spectroscopic data to mitigate crystallographic disorder or twinning issues .

- Safety Compliance : Adhere to industrial/professional handling guidelines for corrosive or reactive intermediates, as specified in safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。